molecular formula C8H9NO3 B1313489 Methyl 3-hydroxy-6-methylpicolinate CAS No. 61548-52-5

Methyl 3-hydroxy-6-methylpicolinate

Cat. No.: B1313489
CAS No.: 61548-52-5
M. Wt: 167.16 g/mol
InChI Key: XUGRAUKXRVIKQU-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-6-methylpicolinate (CAS: 61548-52-5) is a pyridine-derived methyl ester characterized by hydroxyl (-OH) and methyl (-CH₃) substituents at the 3- and 6-positions of the pyridine ring, respectively. Its molecular formula is C₈H₉NO₃, with a molecular weight of 167.16 g/mol . Key physicochemical properties include:

  • Melting Point: 83–84°C
  • Boiling Point: 341.8 ± 37.0°C (predicted)
  • Density: 1.235 ± 0.06 g/cm³
  • pKa: 4.69 ± 0.10 (predicted), indicating weak acidity due to the hydroxyl group .
    The compound is stored under inert atmospheres at room temperature and is used primarily as a pharmaceutical or agrochemical intermediate .

Properties

IUPAC Name

methyl 3-hydroxy-6-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-4-6(10)7(9-5)8(11)12-2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGRAUKXRVIKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60488224
Record name Methyl 3-hydroxy-6-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61548-52-5
Record name Methyl 3-hydroxy-6-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-6-methylpicolinate can be synthesized through various methods. One common synthetic route involves the reaction of 2-iodo-6-methylpyridin-3-ol with carbon monoxide in the presence of bis(triphenylphosphine)palladium(II) chloride and triethylamine in methanol at 100°C for 3 hours . The mixture is then filtered and concentrated to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-6-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-6-methylpicolinate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can then participate in various biochemical processes, influencing cellular functions and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between Methyl 3-hydroxy-6-methylpicolinate and its analogs:

Compound Name CAS Molecular Formula Substituents Key Functional Groups Molecular Weight (g/mol) Key Differences
This compound 61548-52-5 C₈H₉NO₃ -OH (C3), -CH₃ (C6) Ester, hydroxyl 167.16 Reference compound; hydroxyl confers acidity
Methyl 3-methoxy-6-methylpicolinate N/A C₈H₉NO₃ -OCH₃ (C3), -CH₃ (C6) Ester, methoxy ~167 (estimated) Methoxy group reduces polarity and H-bonding capacity
Ethyl 3-amino-6-methylpicolinate 908832-89-3 C₉H₁₂N₂O₂ -NH₂ (C3), -CH₃ (C6) Ester, amino 180.20 Amino group introduces basicity; ethyl ester increases hydrophobicity
Methyl 6-amino-3-chloropicolinate 1256835-20-7 C₇H₇ClN₂O₂ -Cl (C3), -NH₂ (C6) Ester, chloro, amino 186.60 Chloro group enhances electron deficiency; potential for nucleophilic substitution
Methyl 3-amino-6-(trifluoromethyl)picolinate 1256794-12-3 C₈H₇F₃N₂O₂ -CF₃ (C6), -NH₂ (C3) Ester, trifluoromethyl, amino 220.15 Trifluoromethyl group increases stability and electron-withdrawing effects
6-Hydroxy-3-methylpicolinic acid 115185-81-4 C₇H₇NO₃ -OH (C6), -CH₃ (C3) Carboxylic acid, hydroxyl 153.13 Carboxylic acid replaces ester; higher solubility in polar solvents

Physicochemical and Reactivity Comparisons

Polarity and Solubility: The hydroxyl group in this compound increases polarity compared to its methoxy analog (Methyl 3-methoxy-6-methylpicolinate), enhancing solubility in polar solvents like water or ethanol . Ethyl 3-amino-6-methylpicolinate’s ethyl ester and amino group reduce polarity relative to the reference compound, favoring solubility in organic solvents .

Acidity/Basicity: The hydroxyl group (pKa ~4.69) in the reference compound allows deprotonation under basic conditions, enabling reactions like ester hydrolysis .

Electronic Effects: Electron-withdrawing groups (e.g., -Cl in Methyl 6-amino-3-chloropicolinate, -CF₃ in Methyl 3-amino-6-(trifluoromethyl)picolinate) decrease electron density on the pyridine ring, directing electrophilic substitution to specific positions .

Thermal Stability :

  • This compound’s boiling point (341.8°C) is higher than Methyl 3-methoxy-6-methylpicolinate (estimated ~300°C), likely due to stronger intermolecular hydrogen bonding .

Biological Activity

Methyl 3-hydroxy-6-methylpicolinate (MHMP) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MHMP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MHMP is a derivative of picolinic acid and features a hydroxyl group at the 3-position and a methyl group at the 6-position. Its chemical formula is C_8H_9NO_2, which contributes to its solubility and interaction with biological systems. The compound exhibits moderate lipophilicity, which enhances its ability to penetrate biological membranes.

Pharmacological Activities

1. Antioxidant Properties
MHMP has demonstrated significant antioxidant activity. Studies indicate that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in mitigating cellular damage in various pathological conditions, including neurodegenerative diseases.

2. Neuroprotective Effects
Research has shown that MHMP possesses neuroprotective properties. It can cross the blood-brain barrier (BBB), making it a candidate for treating central nervous system disorders. In animal models, MHMP has been observed to reduce neuronal apoptosis and inflammation, suggesting potential applications in conditions like Alzheimer's disease and Parkinson's disease.

3. Anti-inflammatory Activity
MHMP exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in chronic inflammatory diseases, where excessive inflammation contributes to disease progression.

The mechanisms underlying the biological activities of MHMP involve several pathways:

  • Nrf2 Activation : MHMP activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes that combat oxidative stress.
  • Inhibition of NF-κB : By inhibiting the NF-κB signaling pathway, MHMP reduces inflammation and prevents the expression of inflammatory mediators.
  • Modulation of Enzyme Activity : MHMP interacts with various enzymes involved in metabolic pathways, influencing their activity and contributing to its pharmacological effects.

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of MHMP in a rat model of traumatic brain injury (TBI). Rats treated with MHMP showed improved cognitive function and reduced neuronal loss compared to controls. The study highlighted that MHMP administration resulted in decreased levels of oxidative stress markers in brain tissue.

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of MHMP in a mouse model of arthritis. Mice treated with MHMP exhibited reduced swelling and joint inflammation. Histological analysis revealed lower levels of infiltrating immune cells in treated mice compared to untreated controls, indicating that MHMP effectively mitigates inflammatory responses.

Data Tables

Biological Activity Mechanism Model/System Outcome
AntioxidantFree radical scavengingIn vitro cell culturesReduced oxidative stress
NeuroprotectionNrf2 activationRat model of TBIImproved cognitive function
Anti-inflammatoryNF-κB inhibitionMouse model of arthritisDecreased joint swelling

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